molecular formula C14H8Cl2N2O5 B4934126 [(4-Chlorobenzoyl)amino] 2-chloro-5-nitrobenzoate

[(4-Chlorobenzoyl)amino] 2-chloro-5-nitrobenzoate

Cat. No.: B4934126
M. Wt: 355.1 g/mol
InChI Key: RJCQRLYGNCTRFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Chlorobenzoyl)amino] 2-chloro-5-nitrobenzoate is an organic compound that features both chlorobenzoyl and nitrobenzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(4-Chlorobenzoyl)amino] 2-chloro-5-nitrobenzoate typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloro-5-nitrobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions: [(4-Chlorobenzoyl)amino] 2-chloro-5-nitrobenzoate can undergo various chemical reactions including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be oxidized under strong oxidizing conditions to form different oxidation products.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of [(4-Chlorobenzoyl)amino] 2-chloro-5-aminobenzoate.

    Oxidation: Formation of various oxidized products depending on the conditions.

Scientific Research Applications

[(4-Chlorobenzoyl)amino] 2-chloro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which [(4-Chlorobenzoyl)amino] 2-chloro-5-nitrobenzoate exerts its effects depends on its interaction with molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

    2-Chlorobenzoic Acid: Shares the chlorobenzoic acid moiety but lacks the nitro group.

    4-Amino-2-chlorobenzoic Acid: Similar structure but with an amino group instead of a nitro group.

    2-Chloro-5-nitrobenzoic Acid: Lacks the chlorobenzoyl group but has the nitrobenzoic acid structure.

Properties

IUPAC Name

[(4-chlorobenzoyl)amino] 2-chloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O5/c15-9-3-1-8(2-4-9)13(19)17-23-14(20)11-7-10(18(21)22)5-6-12(11)16/h1-7H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCQRLYGNCTRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NOC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.